BenchChemオンラインストアへようこそ!

2-(Cyclopropylmethyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride

Medicinal Chemistry CNS Drug Discovery Physicochemical Profiling

2-(Cyclopropylmethyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride (CAS 1380300-25-3) is a conformationally constrained spirocyclic lactam bearing an N2-cyclopropylmethyl substituent. The compound belongs to the 2,8-diazaspiro[4.5]decane scaffold family, a privileged chemotype in medicinal chemistry for kinase inhibition, G-protein-coupled receptor (GPCR) modulation, and CNS drug discovery programs.

Molecular Formula C12H21ClN2O
Molecular Weight 244.76 g/mol
CAS No. 1380300-25-3
Cat. No. B1468374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Cyclopropylmethyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride
CAS1380300-25-3
Molecular FormulaC12H21ClN2O
Molecular Weight244.76 g/mol
Structural Identifiers
SMILESC1CC1CN2CC3(CCNCC3)CC2=O.Cl
InChIInChI=1S/C12H20N2O.ClH/c15-11-7-12(3-5-13-6-4-12)9-14(11)8-10-1-2-10;/h10,13H,1-9H2;1H
InChIKeyQLLACYZHJJVIGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Cyclopropylmethyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride (CAS 1380300-25-3): Procurement-Grade Spirocyclic Building Block


2-(Cyclopropylmethyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride (CAS 1380300-25-3) is a conformationally constrained spirocyclic lactam bearing an N2-cyclopropylmethyl substituent. The compound belongs to the 2,8-diazaspiro[4.5]decane scaffold family, a privileged chemotype in medicinal chemistry for kinase inhibition, G-protein-coupled receptor (GPCR) modulation, and CNS drug discovery programs [1]. Its hydrochloride salt form (molecular formula C₁₂H₂₁ClN₂O, molecular weight 244.76 g/mol) provides enhanced aqueous solubility and handling convenience for parallel synthesis workflows . The compound is primarily positioned as a key intermediate for the synthesis of biologically active N8-functionalized derivatives, including neuropeptide Y Y2 receptor antagonists and tryptophan hydroxylase inhibitors [2][3].

Why Generic 2,8-Diazaspiro[4.5]decan-3-one Analogs Cannot Replace 2-(Cyclopropylmethyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride in Lead Optimization Programs


Generic substitution within the 2,8-diazaspiro[4.5]decane family is precluded by the critical role of the N2 substituent in governing conformational pre-organization, lipophilicity, and downstream synthetic diversification potential. The cyclopropylmethyl group at N2 introduces a specific steric and electronic profile that directly impacts scaffold geometry and the reactivity of the N8 secondary amine for subsequent functionalization [1]. Replacing the target compound with the unsubstituted 2,8-diazaspiro[4.5]decan-3-one (CAS 561314-57-6), the N2-methyl analog, or the positional isomer 2-(cyclopropylmethyl)-2,8-diazaspiro[4.5]decan-1-one would yield different pharmacokinetic and pharmacodynamic outcomes in the final drug candidates derived from each intermediate [2][3]. The quantitative evidence below demonstrates exactly where and by what magnitude these differences manifest.

Quantitative Differentiation Evidence for 2-(Cyclopropylmethyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride Versus Closest Analogs


N2-Cyclopropylmethyl vs. N2-Unsubstituted: Impact on Calculated Lipophilicity and CNS Drug-Likeness

The N2-cyclopropylmethyl substituent on the target compound increases calculated logP (cLogP) by approximately 1.5–1.8 log units compared to the unsubstituted 2,8-diazaspiro[4.5]decan-3-one core (CAS 561314-57-6), while maintaining a topological polar surface area (tPSA) below 35 Ų [1]. This positions the target compound-derived intermediates within the favorable CNS drug-like chemical space defined by cLogP 2–4 and tPSA < 70 Ų, whereas the unsubstituted core produces intermediates that frequently fall below the optimal cLogP range for blood–brain barrier penetration [1][2]. The cyclopropylmethyl group also contributes approximately +0.8 to the calculated LogD₇.₄ relative to the N2-unsubstituted analog, impacting both passive permeability and solubility in biologically relevant media.

Medicinal Chemistry CNS Drug Discovery Physicochemical Profiling

Positional Isomer Selectivity: 3-One vs. 1-One Regioisomers in Kinase Inhibition Scaffolds

The 2,8-diazaspiro[4.5]decan-3-one scaffold (target compound core) and its 1-one positional isomer (CAS 1385696-31-0) exhibit divergent kinase inhibition profiles when elaborated into final compounds. The 3-one regioisomer, when appropriately substituted at N8, generates inhibitors with selectivity toward the RIPK1/TYK2/JAK1 kinase axis, while the 1-one scaffold has been optimized primarily for RIPK1 alone [1]. In the 1-one series, the most potent RIPK1 inhibitor identified (compound 41) demonstrated an IC₅₀ of 92 nM against RIPK1 in a biochemical kinase assay [1]. Direct pharmacological comparison between the 3-one and 1-one scaffolds has not been reported in a single head-to-head study; however, the distinct hydrogen-bonding geometry of the lactam carbonyl in the 3-one (γ-lactam, 5-membered ring adjacent to the spiro junction) versus the 1-one (δ-lactam/piperidinone-like) alters the hinge-binding vector when the scaffold is coupled to heteroaromatic hinge binders, as evidenced by co-crystal structures of related diazaspirocyclic kinase inhibitors bound to the ATP site [1][2].

Kinase Drug Discovery RIPK1 Inhibition Structure-Activity Relationship

Validated Synthetic Utility: Incorporation into CNS-Penetrant Y2 Receptor Antagonists

2-(Cyclopropylmethyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride serves as the direct synthetic precursor to Y2-Antagonist-2 (CAS 1262495-12-4), a selective, non-peptidic neuropeptide Y Y2 receptor antagonist with demonstrated CNS exposure [1]. The target compound's N8 secondary amine is coupled to a 3-chloro-4-aminophenyl moiety, followed by further elaboration to yield the final antagonist. This synthetic route has been validated in the peer-reviewed literature by GSK researchers, establishing the compound as a critical building block for producing structurally defined, CNS-exposed Y2 antagonists [1]. In contrast, the unsubstituted 2,8-diazaspiro[4.5]decan-3-one core lacks the N2-cyclopropylmethyl group and cannot serve as a direct precursor to this class of Y2 antagonists without additional synthetic steps to install the required N2 substituent, which would require protecting group strategies and add 2–3 synthetic steps with associated yield losses [1][2].

GPCR Drug Discovery Neuropeptide Y Anxiety and Depression

Spirocyclic Conformational Constraint vs. Linear Piperidine/Pyrrolidine Building Blocks: Impact on Target Engagement

The spirocyclic fusion in 2-(cyclopropylmethyl)-2,8-diazaspiro[4.5]decan-3-one restricts the relative orientation of the γ-lactam and piperidine rings to a fixed dihedral angle of approximately 90°, imposing a three-dimensional configuration that cannot be replicated by linear piperidine- or pyrrolidine-based building blocks [1]. This conformational pre-organization has been shown to improve ligand efficiency (LE) in kinase inhibitor programs: diazaspirocyclic scaffolds directly linked to heteroaromatic hinge binders produced inhibitors with ligand efficiency values of 0.35–0.45 kcal/mol per heavy atom, compared to 0.25–0.35 for analogous monocyclic piperidine-linked compounds in the same kinase panel [1]. The spirocyclic architecture also reduces the number of rotatable bonds by 2 relative to a hypothetical linear equivalent, contributing to lower entropic penalty upon target binding [1][2]. The N2-cyclopropylmethyl group further restricts conformational freedom at the lactam nitrogen, eliminating one additional rotatable bond compared to N2-methyl or N2-unsubstituted analogs [2].

Fragment-Based Drug Discovery Ligand Efficiency Conformational Analysis

Analytical Purity and Batch-to-Batch Consistency vs. Non-Certified Research-Grade Alternatives

Commercially sourced 2-(cyclopropylmethyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride is available at certified purities of 95% (Sigma-Aldrich AldrichCPR catalog PH019127) and ≥98% (specialty suppliers such as Leyan, MolCore, and Kishida) . In contrast, the positional isomer 2-(cyclopropylmethyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride (CAS 1385696-31-0) is typically offered at 95% purity with limited batch-specific analytical documentation . The 3-one lactam presents a characteristic carbonyl stretching frequency at ~1690–1710 cm⁻¹ (γ-lactam) in IR spectroscopy, whereas the 1-one isomer displays a δ-lactam carbonyl stretch at ~1640–1660 cm⁻¹, enabling unambiguous identity confirmation by FT-IR . LC-MS analysis (ESI+) of the target compound typically shows [M+H]⁺ at m/z 209.2 (free base) with a single dominant peak (>97% by UV at 210 nm), while the 1-one isomer co-elutes under standard C18 reverse-phase conditions (retention time difference <0.3 min), necessitating orthogonal purity assessment by ¹H NMR for confident differentiation .

Chemical Procurement Quality Control Reproducibility

High-Impact Application Scenarios for 2-(Cyclopropylmethyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride in Drug Discovery and Chemical Biology


CNS-Penetrant GPCR Antagonist Lead Optimization

The compound is the direct building block for synthesizing N8-arylated neuropeptide Y Y2 receptor antagonists with demonstrated CNS exposure, as established by the GSK medicinal chemistry program [1]. Its favorable cLogP and low tPSA (see Evidence Item 1) position derived compounds within the CNS drug-like space, making it the preferred intermediate for teams targeting anxiety, depression, or post-traumatic stress disorder indications where Y2 receptor antagonism has shown preclinical efficacy [1].

Kinase Inhibitor Scaffold Diversification for Inflammatory Disease Targets

Medicinal chemistry groups pursuing dual TYK2/JAK1 inhibition for autoimmune indications (e.g., psoriasis, rheumatoid arthritis, inflammatory bowel disease) should select this 3-one scaffold over the 1-one isomer, based on its demonstrated multi-kinase engagement profile in heteroaryl-substituted derivatives (see Evidence Item 2) [2]. The spirocyclic architecture confers higher ligand efficiency relative to monocyclic alternatives, enabling the design of lower-molecular-weight lead compounds with preserved potency [2].

Parallel Synthesis and High-Throughput SAR Exploration of N8-Derivatized Libraries

The compound's free N8 secondary amine on the piperidine ring enables direct diversification via reductive amination, amide coupling, or Buchwald–Hartwig arylation without requiring N2 protecting group manipulations [1]. This reduces the synthetic sequence by 2–3 steps compared to routes starting from the unsubstituted 2,8-diazaspiro[4.5]decan-3-one core, translating to significantly faster library production (estimated 50% reduction in total synthesis time per analog) [3][4].

Tryptophan Hydroxylase Inhibitor Development for Peripheral Serotonin Modulation

The diazaspiro[4.5]decane scaffold, including N2-substituted variants, has been claimed in patent literature as a key intermediate for synthesizing tryptophan hydroxylase 1 (TPH1) inhibitors [3]. These inhibitors are being developed for treating peripheral serotonin-driven disorders such as carcinoid syndrome and ulcerative colitis, where reducing peripheral 5-HT production provides therapeutic benefit without CNS serotonin depletion [3].

Quote Request

Request a Quote for 2-(Cyclopropylmethyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.